molecular formula C16H14O5 B8299979 4-((2-Methyl-4-methylene-5-oxotetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

4-((2-Methyl-4-methylene-5-oxotetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

Cat. No. B8299979
M. Wt: 286.28 g/mol
InChI Key: KKIQVSBZFBKASX-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

To a solution of 1a (0.655 g, 3 mmol) in dry tetrahydrofuran (60 ml) were added activated zinc powder (0.255 g, 3.9 mmol), hydroquinone (6 mg), and ethyl 2-(bromomethyl)acrylate (0.78 g, 4 mmol). The mixture was reflued under nitrogen atmosphere for 36 h. (monitored by TLC). After cooling it was poured into an ice-cold 5% HCl solution (300 ml) and extracted with CH2Cl2 (75 ml×3). The dichloromethane extracts were combined and washed with saline, dried over Na2SO4, and then evaporated to give a residual solid which was crystallized from ethyl acetate to afford the title compound (0.656 g, 76.4%) as a pale yellow crystal. mp: 161°-162° C.; IR(KBr) νmax : 1766, 1703, 1627; UV (CHCl3) λmax (log ε): 306 (3.79), 276 (4.01), 266 (4.05); 1H-NMR (CDCl3): δ1.64 (s, 3H, 5'-CH3), 2.88 (dt, 1H, 4'-H), 3.19 (dt, 1H, 4'-H), 4.08, 4.20 (two d, 2H, OCH2), 5.67 (s, 1H, 3-H), 5.75 (t, 1H, vinylic H), 6.38 (t, 1H, vinylic H), 7.12-7.33 (m, 2H, 6 and 8-H), 7.51-7.65 (m, 2H, 5 and 7-H). Anal. Calcd for C16H14O5 : C, 67.13; H, 4.93. Found: C, 67.14; H, 5.01.
Name
Quantity
0.655 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.255 g
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Five
Yield
76.4%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:16])[CH2:3][O:4][C:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][C:7](=[O:15])[CH:6]=1.Br[CH2:18][C:19](=[CH2:25])[C:20](OCC)=[O:21]>O1CCCC1.[Zn].C1(C=CC(O)=CC=1)O>[CH3:16][C:2]1([CH2:3][O:4][C:5]2[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[O:8][C:7](=[O:15])[CH:6]=2)[CH2:25][C:19](=[CH2:18])[C:20](=[O:21])[O:1]1

Inputs

Step One
Name
Quantity
0.655 g
Type
reactant
Smiles
O=C(COC1=CC(OC2=C1C=CC=C2)=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=C
Step Three
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.255 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
6 mg
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (75 ml×3)
WASH
Type
WASH
Details
washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residual solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CC1(OC(C(C1)=C)=O)COC1=CC(OC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.656 g
YIELD: PERCENTYIELD 76.4%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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